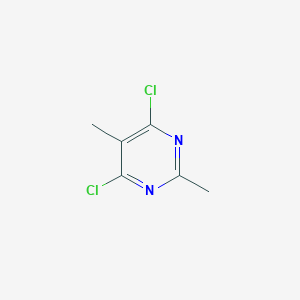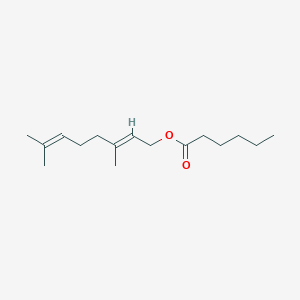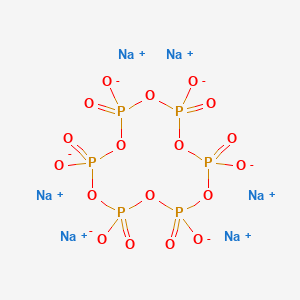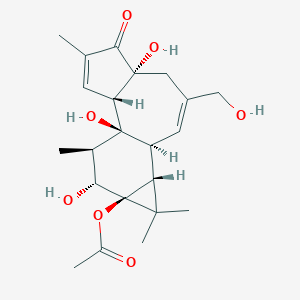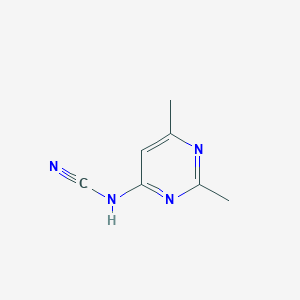
Cyanamide, (2,6-dimethyl-4-pyrimidinyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanamide, (2,6-dimethyl-4-pyrimidinyl)-(9CI) is an organic compound that has been widely used in scientific research applications. It is a nitrogen-containing compound that has been synthesized by various methods. Cyanamide has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for scientific research.
Wirkmechanismus
The mechanism of action of cyanamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in various metabolic pathways. Cyanamide has been found to inhibit the activity of alcohol dehydrogenase, an enzyme involved in the metabolism of alcohol.
Biochemische Und Physiologische Effekte
Cyanamide has been found to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the activation of immune cells. It has also been found to have an effect on the metabolism of carbohydrates, lipids, and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
Cyanamide has several advantages for use in laboratory experiments, including its low cost and availability. However, it also has several limitations, including its toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for the use of cyanamide in scientific research. These include the study of its effects on various metabolic pathways, the development of new synthetic methods, and the investigation of its potential as a therapeutic agent for various diseases.
In conclusion, cyanamide is a valuable tool for scientific research, with a range of biochemical and physiological effects. Its synthesis, mechanism of action, and advantages and limitations for lab experiments have been discussed. The future directions for the use of cyanamide in scientific research have also been outlined.
Synthesemethoden
Cyanamide can be synthesized by several methods, including the reaction of calcium cyanamide with hydrochloric acid or by the oxidation of urea. The most commonly used method for synthesizing cyanamide is by the reaction of calcium cyanamide with water. This method is known as the Frank-Caro process.
Wissenschaftliche Forschungsanwendungen
Cyanamide has been used in various scientific research applications, including the study of plant growth, the synthesis of pharmaceuticals, and the treatment of alcoholism. It has been found to have a wide range of biological activities, including antiviral, antibacterial, and antifungal properties.
Eigenschaften
CAS-Nummer |
1791-91-9 |
|---|---|
Produktname |
Cyanamide, (2,6-dimethyl-4-pyrimidinyl)-(9CI) |
Molekularformel |
C7H8N4 |
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
(2,6-dimethylpyrimidin-4-yl)cyanamide |
InChI |
InChI=1S/C7H8N4/c1-5-3-7(9-4-8)11-6(2)10-5/h3H,1-2H3,(H,9,10,11) |
InChI-Schlüssel |
IQBXLFVXEBWJBC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C)NC#N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C)NC#N |
Synonyme |
Cyanamide, (2,6-dimethyl-4-pyrimidinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



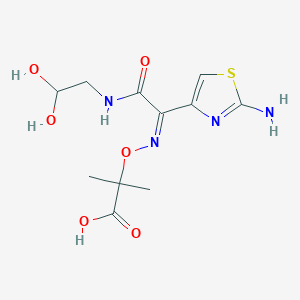

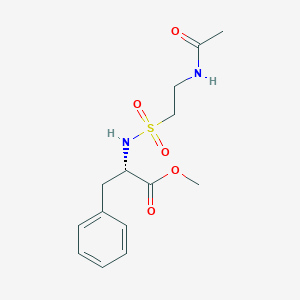
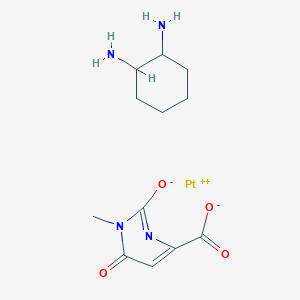
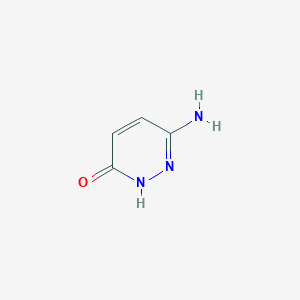
![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)


